molecular formula C6H6F3N3 B1462474 N-(2,2,2-trifluoroethyl)pyrazin-2-amine CAS No. 1041577-59-6

N-(2,2,2-trifluoroethyl)pyrazin-2-amine

Cat. No.: B1462474
CAS No.: 1041577-59-6
M. Wt: 177.13 g/mol
InChI Key: BZIWOOOPATVOKR-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)pyrazin-2-amine is a pyrazine derivative featuring a trifluoroethyl group (-CF₂CH₃) attached to the amine at the 2-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely used in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions. The trifluoroethyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity, which can influence bioavailability and metabolic stability.

Properties

CAS No.

1041577-59-6

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)pyrazin-2-amine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-12-5-3-10-1-2-11-5/h1-3H,4H2,(H,11,12)

InChI Key

BZIWOOOPATVOKR-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)NCC(F)(F)F

Canonical SMILES

C1=CN=C(C=N1)NCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares N-(2,2,2-trifluoroethyl)pyrazin-2-amine with structurally related pyrazine derivatives and fluorinated analogs:

Compound Name Substituents on Pyrazine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 2-NH-(CF₂CH₃) C₆H₇F₃N₃ 178.14 High lipophilicity; potential CNS activity (inferred) N/A
3,5-Bis(trifluoromethyl)pyrazin-2-amine 3-CF₃, 5-CF₃, 2-NH₂ C₆H₄F₆N₃ 232.11 Strong electron-withdrawing effects; high purity (95%)
6-(Trifluoromethoxy)pyrazin-2-amine 6-OCF₃, 2-NH₂ C₅H₄F₃N₃O 179.10 Moderate H-bond acceptors; used in agrochemicals
6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine 6-Cl, 2-NH-(CH₂-tetrahydrofuran) C₁₀H₁₄ClN₃O 227.69 Chloro substituent enhances reactivity; intermediate in drug synthesis
N-[(3-Fluorophenyl)methyl]pyrazin-2-amine 2-NH-(CH₂-C₆H₄F) C₁₁H₁₀FN₃ 203.22 Aromatic substituent improves π-π stacking; potential kinase inhibitor
Key Observations:
  • Trifluoroethyl vs.
  • Trifluoroethyl vs. Trifluoromethoxy : The trifluoromethoxy group in 6-(trifluoromethoxy)pyrazin-2-amine offers lower steric hindrance but similar electron-withdrawing effects, favoring membrane permeability .
  • Aliphatic vs. Aromatic Substituents: Aromatic analogs like N-[(3-fluorophenyl)methyl]pyrazin-2-amine exhibit rigid structures conducive to target binding, while aliphatic substituents (e.g., trifluoroethyl) may enhance solubility in nonpolar environments .

Preparation Methods

The synthesis of N-(2,2,2-trifluoroethyl)pyrazin-2-amine typically involves the nucleophilic substitution or coupling of a pyrazin-2-amine precursor with a 2,2,2-trifluoroethyl source. The key challenge is the selective introduction of the trifluoroethyl group onto the nitrogen atom of the pyrazin-2-amine without affecting the pyrazine ring.

Method Based on Coupling and Hydrogenolysis (Patent EP2621894B1)

A patented method describes the preparation of related trifluoroethyl amides and amines using a benzyl carbamate (CBZ) protecting group strategy:

  • Step A: A compound of Formula 2 (likely a protected pyrazin-2-amine derivative) is reacted with a compound of Formula 3 (a trifluoroethyl-containing reagent) in the presence of a coupling reagent and a base. This forms an intermediate of Formula 4, which is a protected trifluoroethyl amide or carbamate.

  • Step B: The intermediate undergoes hydrogenolysis using hydrogen gas and a hydrogenolysis catalyst to remove the CBZ protecting group, yielding the free this compound (Formula 1).

  • Step C (Optional): The free amine can be converted into its acid salt form by treatment with an acid (e.g., HCl, HBr, trifluoroacetate).

This method is advantageous for its selectivity and the ability to isolate intermediates for purification, which improves the overall yield and purity of the final product.

Step Reagents/Conditions Outcome
A Compound 2 + Compound 3 + Coupling reagent + Base Intermediate protected trifluoroethyl amide
B H2 + Hydrogenolysis catalyst Deprotected this compound
C Acid (e.g., HCl) Acid salt form of the amine

Direct N-Alkylation Approach (Inferred from General Literature)

Another common approach to prepare this compound involves direct N-alkylation of pyrazin-2-amine with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or trifluoroethyl chloride) under basic conditions:

  • Reagents: Pyrazin-2-amine, 2,2,2-trifluoroethyl bromide/chloride, base (e.g., potassium carbonate, sodium hydride).

  • Conditions: Typically conducted in an aprotic solvent such as DMF or acetonitrile, at elevated temperatures (50–100 °C).

  • Mechanism: The nucleophilic nitrogen of pyrazin-2-amine attacks the electrophilic carbon of the trifluoroethyl halide, displacing the halide and forming the N-substituted product.

This method is straightforward but may require careful control to avoid over-alkylation or side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Coupling with CBZ protection (Patent EP2621894B1) Protected amine + trifluoroethyl reagent + coupling reagent + H2, catalyst High selectivity, purification ease Multi-step, requires protection/deprotection
Direct N-alkylation Pyrazin-2-amine + 2,2,2-trifluoroethyl halide + base + solvent Simple, direct Possible side reactions, over-alkylation risk
Reductive amination (inferred) Pyrazin-2-amine + trifluoroacetaldehyde + reducing agent Mild conditions, selective Requires aldehyde precursor, reducing agents

Research Findings and Considerations

  • The use of protecting groups like CBZ facilitates the synthesis by preventing side reactions on the amine during coupling and allows for cleaner isolation of intermediates.

  • Hydrogenolysis conditions must be optimized to avoid reduction of the pyrazine ring or other sensitive functionalities.

  • The choice of base and solvent in direct N-alkylation is critical to maximize yield and minimize by-products.

  • Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity of the trifluoroethylated amine.

  • Salt formation (e.g., hydrochloride salt) improves the stability and handling of the final amine compound.

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,2-trifluoroethyl)pyrazin-2-amine, and what reaction conditions are critical for achieving high yield and purity?

The synthesis typically involves nucleophilic substitution between pyrazin-2-amine and 2,2,2-trifluoroethylamine. Key steps include:

  • Reagent selection : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the pyrazine ring for amine attachment .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) improve reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts .
  • Yield optimization : Catalytic bases (e.g., triethylamine) enhance nucleophilicity of the trifluoroethylamine, improving yields to >70% .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the trifluoroethyl group’s integration and electronic environment. 13C^{13}\text{C} NMR resolves pyrazine ring substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C7H7F3N3C_7H_7F_3N_3) and detects isotopic patterns .
  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • HPLC : Ensures purity (>95%) by quantifying residual solvents or side products .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., over-alkylation or ring oxidation) be mitigated?

  • Temperature control : Lowering reaction temperature (40–60°C) reduces over-alkylation but may slow kinetics. A balance is achieved via kinetic monitoring .
  • Protecting groups : Temporary protection of the pyrazine ring’s secondary amine with Boc groups prevents unwanted alkylation .
  • Oxidation prevention : Inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) minimize pyrazine ring oxidation .

Q. How do electronic effects of the trifluoroethyl group influence the compound’s reactivity and biological interactions?

  • Electron-withdrawing effect : The -CF3_3 group reduces electron density on the pyrazine ring, altering its basicity and hydrogen-bonding capacity. This impacts binding to enzymes or receptors .
  • Metabolic stability : Fluorine’s inductive effect slows oxidative metabolism, enhancing bioavailability in pharmacokinetic studies .
  • Comparative studies : Replace the -CF3_3 group with -CH3_3 or -CH2_2F to isolate electronic contributions in structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions in biological activity data across assay systems?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across assays .
  • Control experiments : Test for off-target interactions (e.g., fluorescence interference in high-throughput screens) .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) with bioactivity data to guide derivative design .

Methodological Best Practices

  • Data contradiction analysis : Compare reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal parameters .
  • Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow reactors for better heat/mass transfer .
  • Crystallographic troubleshooting : If single crystals fail to form, try vapor diffusion with solvents of differing polarities (e.g., hexane/ethyl acetate) .

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